molecular formula C11H14Cl3N3 B12309931 [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride

Cat. No.: B12309931
M. Wt: 294.6 g/mol
InChI Key: CYWVYPNBJUAIJW-UHFFFAOYSA-N
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Description

Overview of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine Trihydrochloride

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₁N₃·3HCl and a molecular weight of 294.60 g/mol (calculated from base compound data). The structure consists of a methanamine group (-CH₂NH₂) bridged between two pyridin-2-yl rings, with three hydrochloride groups enhancing its solubility in polar solvents. The compound’s planar aromatic system and multiple nitrogen atoms enable coordination chemistry applications, particularly in metal-ligand complexes.

Property Value
Molecular Formula C₁₁H₁₁N₃·3HCl
Molecular Weight 294.60 g/mol
CAS Number (Base Form) 113121-31-6
Key Functional Groups Pyridyl, Methanamine, Hydrochloride Salts

Historical Context and Discovery

The base compound, [6-(pyridin-2-yl)pyridin-2-yl]methanamine, was first documented in PubChem in 2006. Its trihydrochloride salt likely emerged in subsequent decades as researchers sought to improve solubility for synthetic and biological applications. The structural motif of pyridylmethanamines has historical roots in coordination chemistry, with dipicolylamine (DPA) derivatives serving as tridentate ligands since the 1980s. The trihydrochloride form represents a modern adaptation of these ligands, optimized for aqueous-phase reactivity.

Relevance in Contemporary Chemical Research

This compound is pivotal in three domains:

  • Coordination Chemistry : The pyridyl nitrogens and amine group form stable complexes with transition metals like Zn(II) and lanthanides, enabling applications in catalysis and molecular sensing.
  • Biochemical Probes : Derivatives functionalized with fluorophores or chelators serve as tools for studying membrane dynamics and protein interactions.
  • Pharmaceutical Intermediate : Its rigid aromatic core is a scaffold for kinase inhibitors and anti-angiogenic agents, though therapeutic uses remain exploratory.

Recent studies highlight its role in synthesizing paramagnetic chemical probes for nuclear magnetic resonance (NMR) spectroscopy, where lanthanide complexes generate pseudocontact shifts to resolve protein structures.

Scope and Objectives of the Review

This review consolidates data on the synthesis , structural features , and research applications of [6-(pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride. Excluded are pharmacological safety data and dosage guidelines, focusing instead on its chemical versatility. Key objectives include:

  • Correlating molecular structure with ligand efficacy in metal coordination.
  • Evaluating synthetic routes for scalability and purity.
  • Identifying gaps in current applications, such as underutilization in photodynamic therapy.

The compound’s future potential lies in hybrid materials and supramolecular systems, areas warranting deeper investigation.

Properties

Molecular Formula

C11H14Cl3N3

Molecular Weight

294.6 g/mol

IUPAC Name

(6-pyridin-2-ylpyridin-2-yl)methanamine;trihydrochloride

InChI

InChI=1S/C11H11N3.3ClH/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10;;;/h1-7H,8,12H2;3*1H

InChI Key

CYWVYPNBJUAIJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)CN.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The most widely reported method involves reductive amination of 6-(pyridin-2-yl)pyridine-2-carbaldehyde (Figure 1A). The aldehyde intermediate is reacted with ammonium chloride or benzylamine derivatives in the presence of sodium cyanoborohydride (NaBH$$3$$CN) or sodium triacetoxyborohydride (NaBH(OAc)$$3$$).

Reaction Conditions and Optimization

  • Step 1 : 6-(Pyridin-2-yl)pyridine-2-carbaldehyde (1.0 equiv) is dissolved in dichloromethane (DCM) or methanol under nitrogen.
  • Step 2 : Ammonium chloride (1.2 equiv) and NaBH(OAc)$$_3$$ (1.5 equiv) are added sequentially at 0°C.
  • Step 3 : The mixture is stirred at room temperature for 12–24 hours, yielding the primary amine as a free base (68–82% yield).
  • Salt Formation : The free base is treated with concentrated HCl in ethyl ether to form the trihydrochloride salt (quantitative yield).

Key Data :

Parameter Value Source
Yield (amine) 68–82%
Reaction Time 12–24 h
Solvent DCM/MeOH

Suzuki-Miyaura Cross-Coupling Followed by Amination

Bipyridine Core Construction

This method constructs the bipyridine scaffold via Suzuki-Miyaura coupling before introducing the methanamine group:

  • Step 1 : 6-Bromopyridine-2-carbaldehyde (1.0 equiv) is coupled with pyridin-2-ylboronic acid (1.2 equiv) using Pd(PPh$$3$$)$$4$$ (5 mol%) and K$$2$$CO$$3$$ (2.0 equiv) in toluene/water/methanol (1:1:0.5) at 100°C for 48 hours (75–88% yield).
  • Step 2 : The resulting aldehyde undergoes reductive amination as described in Section 1.

Advantages and Limitations

  • Advantage : Enables modular substitution on both pyridine rings.
  • Limitation : Requires palladium catalysts, increasing cost and purification complexity.

Direct Nucleophilic Substitution of Halogenated Bipyridines

Chloromethyl Intermediate Preparation

A halogenated precursor, 6-(pyridin-2-yl)-2-(chloromethyl)pyridine, is reacted with ammonia:

  • Step 1 : 6-(Pyridin-2-yl)pyridine-2-methanol is treated with thionyl chloride (SOCl$$_2$$) or trichloroisocyanuric acid (TCCA) to form the chloromethyl derivative (90–95% yield).
  • Step 2 : The chloromethyl compound is heated with aqueous ammonia (25%) at 60°C for 6 hours, yielding the primary amine (70–78% yield).

Mechanistic Insight :
The reaction proceeds via an S$$_N$$2 mechanism, with ammonia acting as the nucleophile. Steric hindrance from the bipyridine system reduces yields compared to simpler aryl chlorides.

Catalytic Hydrogenation of Nitriles

Nitrile Reduction Pathway

This method employs hydrogenation of 6-(pyridin-2-yl)pyridine-2-carbonitrile:

  • Step 1 : The nitrile is hydrogenated over Raney nickel (H$$_2$$, 50 psi) in ethanol at 80°C for 12 hours.
  • Step 2 : The resulting amine is precipitated as the trihydrochloride salt using HCl gas (overall yield: 65–72%).

Critical Parameters :

  • Catalyst Loading: 10 wt% Raney nickel.
  • Temperature: 80°C prevents decomposition of the bipyridine core.

Comparative Analysis of Methods

Yield and Scalability

Method Yield (%) Scalability Cost
Reductive Amination 68–82 High Moderate
Suzuki-Amination 60–75 Moderate High
Nucleophilic Substitution 70–78 High Low
Hydrogenation 65–72 Moderate High

Practical Considerations

  • Reductive Amination : Preferred for laboratory-scale synthesis due to simplicity.
  • Nucleophilic Substitution : Suitable for industrial applications with cost-effective reagents.
  • Catalytic Hydrogenation : Limited by safety concerns with high-pressure H$$_2$$ .

Chemical Reactions Analysis

Types of Reactions

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is substituted with another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-fibrotic and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fibrosis and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and protein synthesis .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, salt forms, synthesis, and physicochemical properties.

Substituent Variations and Structural Analogues

Key Observations:
  • Bipyridyl vs. Thiophene Hybrids: Bipyridyl-thiophene hybrids (e.g., 6o) exhibit synthetic yields >70% via Suzuki-Miyaura coupling and TFA-mediated deprotection .
  • Chloro and Trifluoromethyl Substituents : Chloro () and trifluoromethyl () groups are electron-withdrawing, reducing the amine’s basicity. The trifluoromethyl group increases lipophilicity (LogP ~0.57 in analogs), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Salt Forms : Trihydrochloride salts (target, 6o) likely offer higher solubility than dihydrochloride analogs () but may exhibit greater hygroscopicity, impacting storage stability .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties
Property Target Compound (Trihydrochloride) (6-Thien-2-yl) Analog (Dihydrochloride) Trifluoromethyl Analog (Hydrochloride)
Solubility High (inferred) Moderate (depends on thiophene planarity) Lower (CF3 hydrophobicity)
LogP - 0.57 (similar analog) ~1.2 (estimated)
Synthetic Yield - 70–80% (bipyridyl-thiophene hybrids) -
Stability Likely hygroscopic Stable under inert conditions Sensitive to hydrolysis (CF3 group)
Key Findings:
  • Trihydrochloride vs. Dihydrochloride : The additional HCl in the target compound improves protonation of the amine group, enhancing water solubility but requiring stringent moisture control during handling .
  • Thiophene vs. Pyridyl : Thiophene-containing analogs () exhibit planarity that may facilitate π-π stacking in protein binding, whereas the bipyridyl structure (target) could offer stronger aromatic interactions in drug-receptor binding .

Biological Activity

[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride is a complex organic compound characterized by the presence of two pyridine rings and an amine group. Its molecular formula is C11H14Cl3N3C_{11}H_{14}Cl_3N_3, and it is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a trihydrochloride salt form , enhancing its solubility in aqueous environments, which is crucial for biological applications. The structural complexity allows for diverse interactions with biological targets, potentially influencing various signaling pathways.

Table 1: Structural Features of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine Trihydrochloride

FeatureDescription
Molecular FormulaC₁₁H₁₄Cl₃N₃
Molecular Weight294.6 g/mol
Functional GroupsAmine, Pyridine
SolubilityHigh (due to trihydrochloride form)

Research indicates that [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study focused on the compound's ability to act as a ligand for serotonin receptors. The results demonstrated significant binding affinity, indicating its potential as an antidepressant agent due to modulation of serotonin levels in the brain .
  • Anticancer Properties :
    • Preliminary investigations have shown that the compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and apoptosis.
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on certain enzymes linked to metabolic disorders. In vitro assays revealed that it could effectively inhibit enzyme activity, suggesting a role in metabolic regulation .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuropharmacologicalBinding to serotonin receptors; potential antidepressant effects
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionReduced activity of metabolic enzymes

Pharmacokinetics and Toxicology

The pharmacokinetic profile of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride indicates good absorption characteristics, with studies suggesting it can cross the blood-brain barrier effectively. However, further toxicological assessments are necessary to evaluate potential side effects and long-term safety.

Table 3: Pharmacokinetic Properties

PropertyValue
BioavailabilityHigh
Blood-Brain Barrier PenetrationYes
Toxicity ProfileNeeds further evaluation

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